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molecular formula C7H6Cl2 B105489 2,3-Dichlorotoluene CAS No. 32768-54-0

2,3-Dichlorotoluene

Cat. No. B105489
M. Wt: 161.03 g/mol
InChI Key: GWLKCPXYBLCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05473101

Procedure details

The procedure of Example I was repeated, but this time cobalt (II) acetate tetrahydrate (0.012 moles), sodium bromide (0.05 moles), dichlorotoluene (0.074 moles), acetic acid (100 g) and hydrogen peroxide (70%, 0.68 moles) were used and the reaction was performed at 90° C. for three hours. The final reaction mixture, analysed by HPLC, revealed that 66.0% of the dichlorotoluene had been consumed, yielding products including dichlorobenzaldehyde (15.2% yield) and dichlorobenzoic acid (23.8% yield).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step Two
Quantity
0.68 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0.012 mol
Type
catalyst
Reaction Step Six
Yield
15.2%
Yield
23.8%

Identifiers

REACTION_CXSMILES
[Br-].[Na+].[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1.OO.[C:14]([OH:17])(=[O:16])[CH3:15]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]=[O:16].[Cl:3][C:4]1[C:5]([Cl:11])=[C:15]([CH:7]=[CH:8][CH:9]=1)[C:14]([OH:17])=[O:16] |f:0.1,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
[Br-].[Na+]
Step Two
Name
Quantity
0.074 mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C)Cl
Step Three
Name
Quantity
0.68 mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C)Cl
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0.012 mol
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The final reaction mixture
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
yielding products

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C(C=O)C=CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15.2%
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05473101

Procedure details

The procedure of Example I was repeated, but this time cobalt (II) acetate tetrahydrate (0.012 moles), sodium bromide (0.05 moles), dichlorotoluene (0.074 moles), acetic acid (100 g) and hydrogen peroxide (70%, 0.68 moles) were used and the reaction was performed at 90° C. for three hours. The final reaction mixture, analysed by HPLC, revealed that 66.0% of the dichlorotoluene had been consumed, yielding products including dichlorobenzaldehyde (15.2% yield) and dichlorobenzoic acid (23.8% yield).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step Two
Quantity
0.68 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0.012 mol
Type
catalyst
Reaction Step Six
Yield
15.2%
Yield
23.8%

Identifiers

REACTION_CXSMILES
[Br-].[Na+].[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1.OO.[C:14]([OH:17])(=[O:16])[CH3:15]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]=[O:16].[Cl:3][C:4]1[C:5]([Cl:11])=[C:15]([CH:7]=[CH:8][CH:9]=1)[C:14]([OH:17])=[O:16] |f:0.1,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
[Br-].[Na+]
Step Two
Name
Quantity
0.074 mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C)Cl
Step Three
Name
Quantity
0.68 mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C)Cl
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0.012 mol
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The final reaction mixture
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
yielding products

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C(C=O)C=CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15.2%
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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